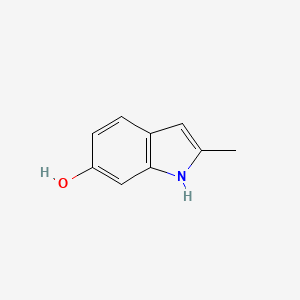

2-Methyl-1H-indol-6-ol

Descripción general

Descripción

2-Methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-indol-6-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functional group transformations .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves catalytic processes that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1H-indol-6-ol undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products

The major products formed from these reactions include various substituted indoles, quinonoid structures, and reduced indole derivatives .

Aplicaciones Científicas De Investigación

Antimicrobial Properties

2-Methyl-1H-indol-6-ol has been investigated for its antimicrobial activity against various pathogens. Studies have shown that derivatives of indole exhibit significant antibacterial effects against strains such as Staphylococcus aureus and Mycobacterium tuberculosis . For instance, a series of synthesized indole derivatives demonstrated potent inhibitory effects against these bacteria, highlighting the potential of this compound as a lead compound for developing new antibiotics.

Anticancer Activity

Research indicates that this compound and its derivatives may possess anticancer properties. A study evaluated the cytotoxic effects of various indole compounds on cancer cell lines, including HCT-116 (colon cancer), revealing promising results with certain derivatives exhibiting significant cell growth inhibition . The structural modifications on the indole core were crucial for enhancing anticancer activity.

Pesticidal Activity

Indole derivatives, including this compound, have been explored for their potential use as agrochemicals. Research has demonstrated that certain indole compounds exhibit antifungal and antibacterial properties against plant pathogens such as Xanthomonas oryzae, which causes bacterial leaf blight in rice . This suggests that these compounds could be developed into effective biopesticides.

Case Study: Antibacterial Bioassay

A comprehensive study synthesized novel indole derivatives and evaluated their efficacy against agricultural pathogens. The results indicated that many compounds showed good inhibitory effects against Ralstonia solanacearum and Xanthomonas axonopodis, making them suitable candidates for further development as agricultural fungicides or bactericides .

Building Block for Complex Molecules

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

Synthesis Techniques

Recent advancements in synthetic methodologies have improved the efficiency of producing indole derivatives. For instance, microflow technologies have been employed to enhance reaction conditions, allowing for better control over temperature and reaction time, which is crucial when dealing with unstable intermediates .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against S. aureus, MRSA |

| Anticancer Activity | Significant inhibition of cancer cell growth | |

| Agricultural Science | Biopesticides | Effective against Xanthomonas oryzae |

| Organic Synthesis | Building Block for Complex Molecules | Useful in various organic reactions |

Mecanismo De Acción

The mechanism of action of 2-Methyl-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects .

Comparación Con Compuestos Similares

Similar Compounds

Indole: The parent compound of 2-Methyl-1H-indol-6-ol, known for its broad range of biological activities.

3-Methylindole: Another methylated indole derivative with distinct biological properties.

5-Hydroxyindole: A hydroxylated indole derivative with significant pharmacological effects.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the hydroxyl group at the 6-position can lead to distinct chemical and biological properties compared to other indole derivatives .

Actividad Biológica

2-Methyl-1H-indol-6-ol is a compound that has garnered attention due to its diverse biological activities. This indole derivative exhibits potential as an antibacterial, anticancer, and neuroprotective agent. The following sections will explore its biological activity, synthesis, and relevant research findings.

- Chemical Formula : C₉H₉NO

- Molecular Weight : 159.17 g/mol

- CAS Number : 54584-22-4

Antibacterial Activity

This compound has shown significant antibacterial properties, particularly against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Research indicates that this compound can inhibit biofilm formation, which is crucial for bacterial virulence and resistance to antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 µg/mL |

| Mycobacterium tuberculosis | 1.25 µg/mL |

| Candida albicans | 2.50 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly in pancreatic cancer models. The compound has been evaluated for its cytotoxic effects on various cancer cell lines using traditional assays.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| Pancreatic Cancer Cell Line 1 | <5 |

| Pancreatic Cancer Cell Line 2 | <5 |

| Non-Cancerous Cell Line | >10 |

Neuroprotective Effects

The compound also exhibits neuroprotective properties, showing potential in enhancing proteasome activity, which is critical for protein degradation and cellular homeostasis. This activity may contribute to the prevention of neurodegenerative diseases.

Study on Antibacterial Efficacy

In a study published in July 2023, researchers synthesized various indole derivatives and assessed their antibacterial efficacy against resistant strains of bacteria. The study found that derivatives of this compound significantly inhibited the growth of MRSA and other pathogens, suggesting its potential as a lead compound for antibiotic development .

Study on Anticancer Properties

A recent investigation into the anticancer properties of indole derivatives included this compound as a candidate. The study reported that this compound displayed strong antiproliferative effects against multiple pancreatic cancer cell lines, with some exhibiting IC₅₀ values below 5 µM .

Propiedades

IUPAC Name |

2-methyl-1H-indol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIGVFLHAJUPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564957 | |

| Record name | 2-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54584-22-4 | |

| Record name | 2-Methyl-1H-indol-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.